N-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-[ethyl[trans-4-[(2-methoxyethyl)methylamino]cyclohexyl]amino]-2-methyl-5-[3-(4-morpholinyl)-1-propyn-1-yl]-benzamide-d8
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Overview
Description
EPZ011989-d8 is a potent and orally active inhibitor of Zeste Homolog 2 (EZH2), a histone methyltransferase involved in the regulation of gene expression. This compound is known for its metabolic stability and significant anti-tumor activity, making it a valuable tool in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EPZ011989-d8 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of click chemistry, where an alkyne group in EPZ011989-d8 undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .
Industrial Production Methods
Industrial production of EPZ011989-d8 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
EPZ011989-d8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of epoxides, while reduction may yield alcohols or amines .
Scientific Research Applications
EPZ011989-d8 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the function of EZH2 and its role in gene regulation.
Biology: Employed in cell-based assays to investigate the effects of EZH2 inhibition on cellular processes.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting EZH2.
Mechanism of Action
EPZ011989-d8 exerts its effects by inhibiting the activity of EZH2, a key component of the Polycomb repressive complex 2 (PRC2). EZH2 catalyzes the tri-methylation of lysine 27 on histone H3 (H3K27me3), leading to the silencing of associated gene promoters. By inhibiting EZH2, EPZ011989-d8 reduces H3K27me3 levels, thereby affecting gene expression and inducing anti-tumor activity .
Comparison with Similar Compounds
Similar Compounds
GSK126: Another EZH2 inhibitor with similar anti-tumor properties.
DZNeP (3-deazaneplanocin A): A compound that inhibits EZH2 and other histone methyltransferases.
GSK343: A selective EZH2 inhibitor with potent activity.
Uniqueness
EPZ011989-d8 is unique due to its high metabolic stability and oral bioavailability, making it a valuable tool for in vivo studies. Its robust inhibition of EZH2 and significant anti-tumor activity further distinguish it from other similar compounds .
Properties
Molecular Formula |
C35H51N5O4 |
---|---|
Molecular Weight |
613.9 g/mol |
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-[3-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)prop-1-ynyl]benzamide |
InChI |
InChI=1S/C35H51N5O4/c1-7-40(30-12-10-29(11-13-30)38(5)15-18-43-6)33-23-28(9-8-14-39-16-19-44-20-17-39)22-31(27(33)4)34(41)36-24-32-25(2)21-26(3)37-35(32)42/h21-23,29-30H,7,10-20,24H2,1-6H3,(H,36,41)(H,37,42)/i16D2,17D2,19D2,20D2 |
InChI Key |
XQFINGFCBFHOPE-CZAWIBBKSA-N |
Isomeric SMILES |
[2H]C1(C(OC(C(N1CC#CC2=CC(=C(C(=C2)N(CC)C3CCC(CC3)N(C)CCOC)C)C(=O)NCC4=C(C=C(NC4=O)C)C)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
CCN(C1CCC(CC1)N(C)CCOC)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C#CCN4CCOCC4 |
Origin of Product |
United States |
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